molecular formula C10H13ClF3NO B2870622 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride CAS No. 1379987-03-7

3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride

Cat. No.: B2870622
CAS No.: 1379987-03-7
M. Wt: 255.67
InChI Key: PCOQNAUGYMMXSU-UHFFFAOYSA-N
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Description

3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride is a chemical compound characterized by its trifluoromethyl group and amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or the amination of halogenated intermediates. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various chemical transformations.

Biology: In biological research, 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride is used to study protein interactions and enzyme activities. Its unique structure allows for the design of specific inhibitors and probes.

Medicine: In the medical field, this compound has potential applications in drug development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, leading to more effective and longer-lasting drugs.

Industry: In industry, this compound is used in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications, including as a building block for more complex chemical products.

Comparison with Similar Compounds

  • 3-Aminobenzotrifluoride

  • 4-Cyano-3-(trifluoromethyl)aniline

  • 2-(Trifluoromethyl)aniline

Uniqueness: 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a trifluoromethyl group. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOQNAUGYMMXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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